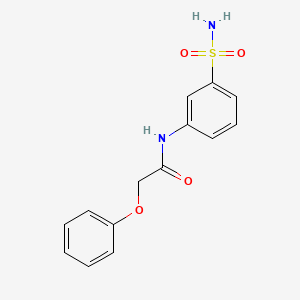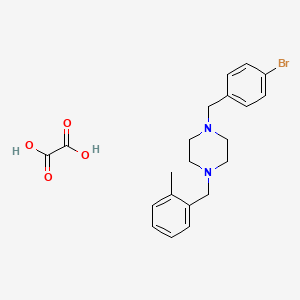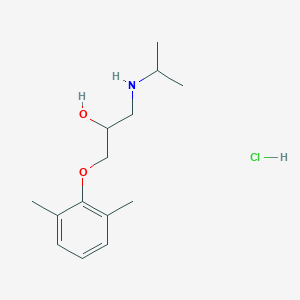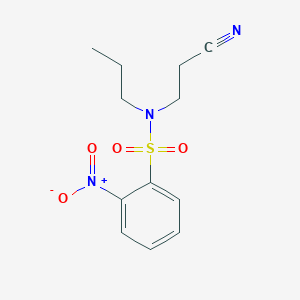
2-phenoxy-N-(3-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(3-sulfamoylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of phenoxy acetamides, which are known for their diverse biological activities. This compound has been studied for its pharmacological properties and potential use in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-sulfamoylphenyl)acetamide typically involves the reaction of phenoxyacetic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2-phenoxy-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or sulfonamide derivatives.
科学的研究の応用
2-phenoxy-N-(3-sulfamoylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-phenoxy-N-(3-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit the activity of enzymes responsible for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-phenoxy-N-(4-sulfamoylphenyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
2-phenoxy-N-(3-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to its analogs. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets .
特性
IUPAC Name |
2-phenoxy-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-5-11(9-13)16-14(17)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVMCJEEAJMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4968908.png)
![1-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B4968913.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B4968921.png)
![(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4968932.png)


![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![Methyl 4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4968963.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)
